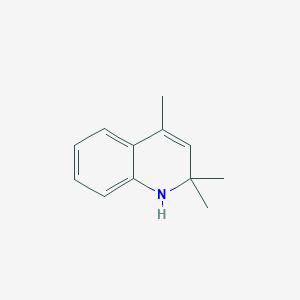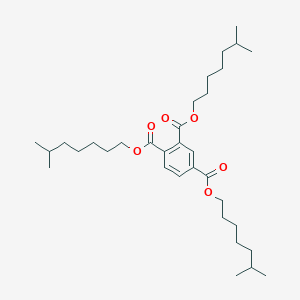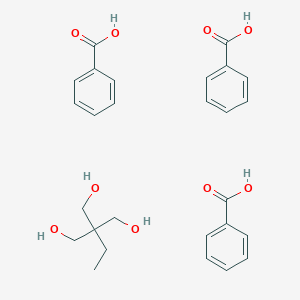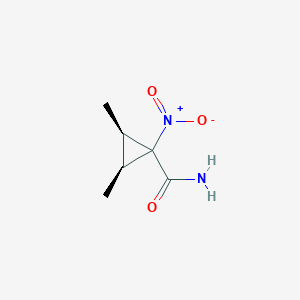
2-Chloro-4,5-difluorobenzoylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,5-difluorobenzoylacetonitrile consists of a benzene ring substituted with two fluorine atoms, one chlorine atom, and a nitrile group. The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography .Scientific Research Applications
Synthesis of Fluorinated Compounds
2-Chloro-4,5-difluorobenzoylacetonitrile is utilized in the synthesis of various fluorinated compounds, which are significant in medicinal chemistry due to their enhanced metabolic stability. For instance, its derivatives have been synthesized for potential applications in creating more stable versions of benzodioxole fragments, indicating its value in the development of new pharmaceuticals. The presence of chloro and fluoro groups facilitates further functionalization through cross-coupling reactions, expanding its utility in synthetic organic chemistry (Catalani, Paio, & Perugini, 2010).
Creation of Novel Heterocyclic Compounds
The compound serves as a precursor for synthesizing new classes of strongly fluorescent heterocyclic compounds. Through nucleophilic substitution reactions, novel fluorescent heterocyclic compounds, such as 8-chloro-3-alkyl-3H-imidazo[4,5-a]acridine-11-carbonitriles, have been developed. These compounds exhibit intense fluorescence, indicating their potential application in optical materials and fluorescent probes (Sahraei, Pordel, Behmadi, & Razavi, 2013).
Development of Antibiotic Agents
2-Chloro-4,5-difluorobenzoylacetonitrile is also involved in creating antibiotic agents. Derivatives like 2-alkylidenethiazolidine-4,5-diones, synthesized from arylacetonitriles, have shown antibiotic activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, highlighting its role in the search for new antimicrobial compounds (Albrecht, Goerdes, Schmidt, Thurow, Lalk, & Langer, 2005).
Synthesis of Lanthanide Complexes
The synthesis and study of lanthanide complexes using derivatives of 2-Chloro-4,5-difluorobenzoylacetonitrile have been reported. These complexes, characterized by X-ray single-crystal diffraction and various spectroscopic methods, exhibit diverse structural arrangements and potential applications in materials science for their unique properties, including fluorescence enhancement (Tang, Zhang, Zhang, Ren, Yan, & Li, 2013).
Exploration in Organic Synthesis
Its application extends to the field of organic synthesis, where it has been used to develop new synthetic methodologies. For example, it has been utilized in the synthesis of difluoropiperidines, compounds of interest for their biological and pharmacological properties. This showcases its role in advancing synthetic strategies and creating new molecules with potential biological applications (Verniest, Surmont, Van Hende, Deweweire, Deroose, Thuring, & de Kimpe, 2008).
Safety and Hazards
properties
IUPAC Name |
3-(2-chloro-4,5-difluorophenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2NO/c10-6-4-8(12)7(11)3-5(6)9(14)1-2-13/h3-4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJYLNKSHNGRII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645212 |
Source


|
| Record name | 3-(2-Chloro-4,5-difluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-difluorobenzoylacetonitrile | |
CAS RN |
139218-69-2 |
Source


|
| Record name | 3-(2-Chloro-4,5-difluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)




![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)



![(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B167224.png)
![(4S)-5-cyclohexyl-2,2-difluoro-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-3-oxopentanamide](/img/structure/B167226.png)